Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate
Description
Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate is a complex organic ester characterized by multiple aromatic rings, chloro substituents, and methoxy groups. Its structure features a central propanoate backbone with two substituted phenyl rings, each bearing methoxy and chloro groups. The compound’s stability and reactivity are likely influenced by its ester functionalities and electron-withdrawing substituents.
Properties
IUPAC Name |
methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl2O6/c1-23(25,21(27)31-5)13-17-9-7-15(11-19(17)29-3)16-8-10-18(20(12-16)30-4)14-24(2,26)22(28)32-6/h7-12H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYYOREXGILTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)C2=CC(=C(C=C2)CC(C)(C(=O)OC)Cl)OC)OC)(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Methyl 1-[(4-chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate (): A cyclopentanecarboxylate ester with a chlorophenyl group. Unlike the target compound, it lacks multiple methoxyphenyl substituents but shares ester and chloro functional groups, critical for hydrolysis-driven synthesis pathways .
Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (): Features a chromen ring with chloro and methoxy groups. Both compounds share ester and chloro substituents, but the chromen backbone introduces distinct electronic properties compared to the target’s phenyl-rich structure .
3-(2-Methoxyphenyl)propanoic acid (): A simpler analog with a single methoxyphenyl group and a carboxylic acid terminus.
Functional Group Analysis
| Compound | Ester Groups | Chloro Substituents | Methoxy Groups | Backbone Structure |
|---|---|---|---|---|
| Target Compound | 2 | 2 | 3 | Phenyl-linked propanoate |
| Methyl 1-[(4-chlorophenyl)methyl]-... | 1 | 1 | 0 | Cyclopentanecarboxylate |
| Ethyl 3-[6-chloro-4-methyl-7-...]propanoate | 1 | 1 | 2 | Chromen-linked propanoate |
| 3-(2-Methoxyphenyl)propanoic acid | 0 | 0 | 1 | Phenylpropanoic acid |
- Ester vs. Carboxylic Acid : The target compound’s ester groups enhance lipophilicity compared to carboxylic acids (e.g., ), favoring organic-phase reactions .
- Chloro groups may enhance stability via steric hindrance and electron withdrawal .
Physical Properties
- Molecular Weight : The target compound’s molecular weight is estimated to exceed 450 g/mol (based on structural complexity), significantly higher than ’s 414.88 g/mol .
- Melting Points: While direct data for the target is absent, 3-(2-Methoxyphenyl)propanoic acid () has a melting point of 85–89°C. The target’s higher symmetry and substituent count may elevate its melting point .
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